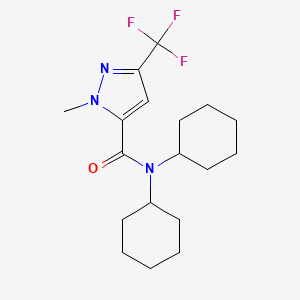![molecular formula C18H22ClN5O B4375621 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4375621.png)
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
Descripción general
Descripción
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide is a compound that features a unique adamantane structure, which is known for its stability and rigidity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide typically involves the functionalization of adamantane derivatives. One common method includes the radical functionalization of adamantane, which can be achieved through carbocation or radical intermediates . These intermediates are then reacted with pyrazole derivatives under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical functionalization processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The adamantane moiety provides stability and enhances the compound’s ability to interact with biological membranes or proteins. The pyrazole rings can participate in hydrogen bonding and other interactions with target molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantylacetic acid: Known for its stability and used in similar applications.
1,3-Dehydroadamantane: A compound with high reactivity, used in the synthesis of functional adamantane derivatives.
Adamantane derivatives: Various derivatives with different functional groups, used in medicinal chemistry and materials science.
Uniqueness
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide is unique due to its combination of the adamantane structure with pyrazole rings, providing a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-3-yl]-4-chloro-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c1-23-16(14(19)10-20-23)17(25)21-15-2-3-24(22-15)18-7-11-4-12(8-18)6-13(5-11)9-18/h2-3,10-13H,4-9H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETNCYAEOWHWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B4375539.png)
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B4375543.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B4375549.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-adamantanecarboxamide](/img/structure/B4375554.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4375558.png)

![4-chloro-1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4375577.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4375578.png)
![4-chloro-1-methyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4375580.png)
METHANONE](/img/structure/B4375585.png)
![N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4375594.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4375607.png)
![1-ETHYL-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4375611.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4375616.png)
